![molecular formula C15H9F5O B14447502 1,2,3,4,5-Pentafluoro-6-[2-(4-methoxyphenyl)ethenyl]benzene CAS No. 78622-66-9](/img/structure/B14447502.png)
1,2,3,4,5-Pentafluoro-6-[2-(4-methoxyphenyl)ethenyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,4,5-Pentafluoro-6-[2-(4-methoxyphenyl)ethenyl]benzene is a fluorinated aromatic compound The presence of multiple fluorine atoms and a methoxyphenyl group makes it a unique molecule with distinct chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,5-Pentafluoro-6-[2-(4-methoxyphenyl)ethenyl]benzene typically involves the following steps:
Starting Materials: The synthesis begins with pentafluorobenzene and 4-methoxybenzaldehyde.
Reaction Conditions: The reaction is carried out under basic conditions, often using a strong base like potassium tert-butoxide.
Coupling Reaction: The key step involves a coupling reaction between pentafluorobenzene and 4-methoxybenzaldehyde to form the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity of the starting materials and final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,3,4,5-Pentafluoro-6-[2-(4-methoxyphenyl)ethenyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The double bond in the ethenyl group can be reduced to form the corresponding alkane.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium hydroxide are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Major Products
Substitution: Products include various substituted derivatives depending on the nucleophile used.
Oxidation: Products include aldehydes or carboxylic acids.
Reduction: Products include the corresponding alkanes.
Applications De Recherche Scientifique
1,2,3,4,5-Pentafluoro-6-[2-(4-methoxyphenyl)ethenyl]benzene has several applications in scientific research:
Organic Synthesis: Used as a building block for synthesizing more complex molecules.
Material Science: Incorporated into polymers to enhance their properties, such as thermal stability and chemical resistance.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design due to its unique structural features.
Biological Studies: Used in studies to understand the interaction of fluorinated compounds with biological systems.
Mécanisme D'action
The mechanism of action of 1,2,3,4,5-Pentafluoro-6-[2-(4-methoxyphenyl)ethenyl]benzene involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins due to its unique structure.
Pathways Involved: It can modulate biochemical pathways by binding to specific sites on target molecules, altering their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,2,3,4,5-Pentafluoro-6-(trifluoromethyl)benzene
- 1,2,3,4,5-Pentafluoro-6-iodobenzene
- 1,2,3,4,5-Pentafluoro-6-bromobenzene
Uniqueness
1,2,3,4,5-Pentafluoro-6-[2-(4-methoxyphenyl)ethenyl]benzene is unique due to the presence of both the pentafluorobenzene and methoxyphenyl groups. This combination imparts distinct chemical properties, making it valuable for specific applications in organic synthesis and material science.
Propriétés
Numéro CAS |
78622-66-9 |
|---|---|
Formule moléculaire |
C15H9F5O |
Poids moléculaire |
300.22 g/mol |
Nom IUPAC |
1,2,3,4,5-pentafluoro-6-[2-(4-methoxyphenyl)ethenyl]benzene |
InChI |
InChI=1S/C15H9F5O/c1-21-9-5-2-8(3-6-9)4-7-10-11(16)13(18)15(20)14(19)12(10)17/h2-7H,1H3 |
Clé InChI |
GUBHUYSLZBKLEQ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C=CC2=C(C(=C(C(=C2F)F)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-ethoxy-1,3-benzothiazol-6-yl)-N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]propanamide;oxalic acid](/img/structure/B14447435.png)

![Propanedioic acid, [(cyclohexylamino)methylene]-, diethyl ester](/img/structure/B14447440.png)
![N-[2-(Azepan-1-yl)ethyl]-N'-phenylurea](/img/structure/B14447447.png)
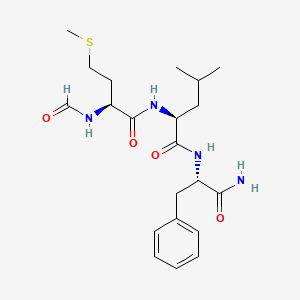
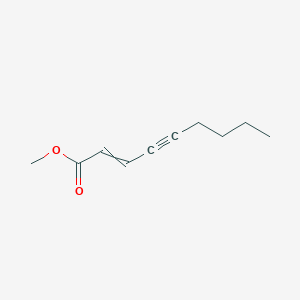

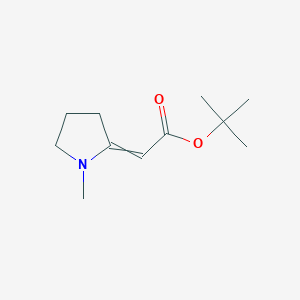
![S-[(2,4,6-Trimethylphenyl)methyl]-L-cysteine](/img/structure/B14447463.png)
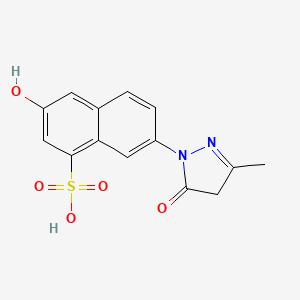
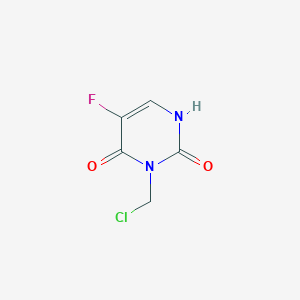
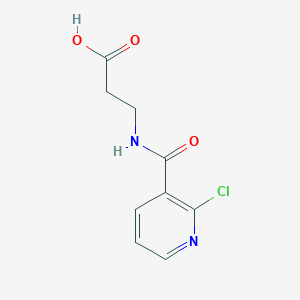
![3-[Dimethyl(pentyl)silyl]propanoic acid](/img/structure/B14447507.png)
